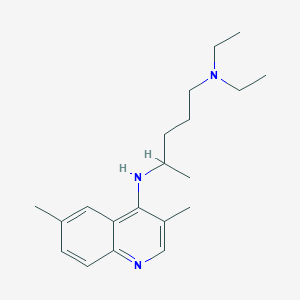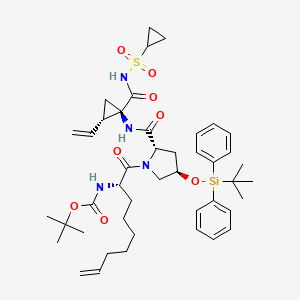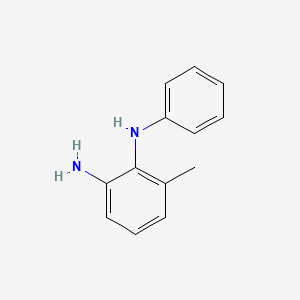
3-Methyl-N2-phenyl-1,2-benzenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N2-phenyl-1,2-benzenediamine is an organic compound with the molecular formula C13H14N2 It is a derivative of benzenediamine, where a methyl group is attached to the third carbon and a phenyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N2-phenyl-1,2-benzenediamine typically involves the reaction of 3-methyl-1,2-benzenediamine with a phenylating agent. One common method is the nucleophilic aromatic substitution reaction, where the amino group of 3-methyl-1,2-benzenediamine reacts with a phenyl halide under basic conditions . The reaction is usually carried out in a solvent such as ethanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-N2-phenyl-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo electrophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-N2-phenyl-1,2-benzenediamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-N2-phenyl-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cellular signaling pathways . The exact mechanism varies depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1,2-phenylenediamine: Similar structure but lacks the phenyl group.
1,3-Benzenediamine, 2-methyl-: Similar structure but the methyl group is attached to the second carbon.
1,2-Benzenediamine: Lacks both the methyl and phenyl groups.
Uniqueness
3-Methyl-N2-phenyl-1,2-benzenediamine is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H14N2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
3-methyl-2-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H14N2/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h2-9,15H,14H2,1H3 |
Clave InChI |
FVOSFVQLBNRADV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



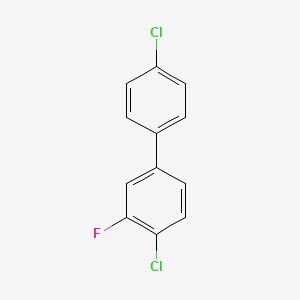
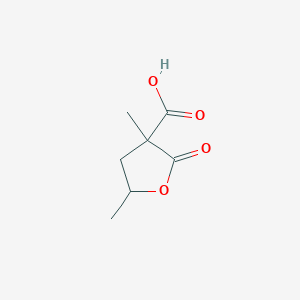
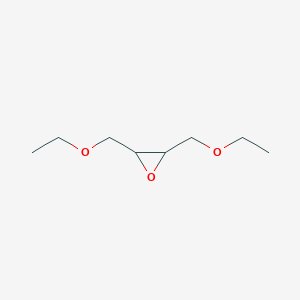


![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)



